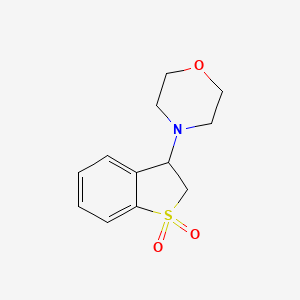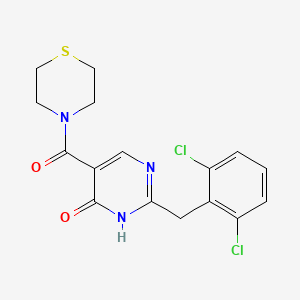![molecular formula C17H15N3O B5554988 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5554988.png)
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]quinazolinones, including 2-methyl-3-phenyl derivatives, often involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions. A notable method employs InCl3 as a catalyst to achieve high selectivity and good yields. This approach has been extended to synthesize various derivatives, highlighting the versatility and practicality of the synthetic route for medicinal chemistry applications (Mulakayala et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallographic studies. For instance, compounds within this family demonstrate a range of conformational behaviors, with non-aromatic carbocyclic rings adopting half-chair conformations and molecules forming dimers through hydrogen bonds. Such structural insights are crucial for understanding the compound's chemical behavior and reactivity (Cruz et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]quinazolinones undergo various chemical reactions, indicative of their reactive nature. These reactions include oxidative coupling and amination of sp3 C-H bonds, facilitated by catalysts like molecular iodine. These reactions not only underscore the chemical versatility of these compounds but also their potential for derivatization and functionalization in synthetic chemistry (Mohammed et al., 2015).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]quinazolinones are influenced by their molecular structure. Crystallographic studies reveal their solid-state arrangements, showing isolated molecules, hydrogen-bonded dimers, and pi-stacked chains. These arrangements significantly affect their melting points, solubility, and other physical properties crucial for drug formulation and material science applications (Cruz et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have synthesized various derivatives of quinazolinone compounds, including those related to 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one, to explore their chemical properties and potential applications. For instance, the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties has been investigated, showcasing the versatility of quinazolinone derivatives in medicinal chemistry (Saleh et al., 2003). Similarly, the design and synthesis of quinazoline derivatives for pharmacological screenings, such as antimicrobial, analgesic, and anti-inflammatory activities, indicate the potential of these compounds in developing new therapeutic agents (Dash et al., 2017).
Anticancer Activity
Quinazolinone derivatives have shown promise in anticancer research. For example, the synthesis and preliminary pharmacological screening of some novel quinazoline derivatives have highlighted their potential as antimicrobial and analgesic agents, hinting at their broader applications in treating various diseases (Noolvi & Patel, 2013). This research underscores the importance of quinazolinone compounds in discovering new drugs with anticancer properties.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of quinazolinone derivatives have been extensively studied. For instance, the synthesis and antitubercular activity of novel pyrazole–quinazolinone hybrid analogs demonstrate significant efficacy against Mycobacterium tuberculosis, suggesting a potential route for developing new antitubercular drugs (Pandit & Dodiya, 2012). Additionally, the synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives indicate their potential as antimicrobial agents, offering new possibilities for combating microbial infections (Raval, Desai, & Desai, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIKIGGPQGCTBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5554905.png)

![1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)

![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-naphthyloxy)acetamide](/img/structure/B5554949.png)
![2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclohexane-1,4'-quinazolin]-5'(6'H)-one](/img/structure/B5554968.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5554995.png)

![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555006.png)
